3-Bromo-9-phenylcarbazole
Overview
Description
3-Bromo-9-phenylcarbazole is a useful research compound. Its molecular formula is C18H12BrN and its molecular weight is 322.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoluminescent Materials
3-Bromo-9-phenylcarbazole derivatives have been explored for their strong photoluminescent properties. Tang et al. (2017) synthesized phenylcarbazole-based dimers that exhibit significant fluorescence, with potential applications in developing tunable photoluminescent materials. The study found that substituent groups could modify the luminescent properties, opening avenues for creating materials with specific emission characteristics for use in optical devices and sensors Gui‐Mei Tang et al., 2017.
Anticancer Agents
Phenylcarbazole derivatives, including those related to this compound, have been investigated for their anticancer properties. Routier et al. (2006) report the synthesis and evaluation of novel phenylcarbazoles as potential anticancer agents, demonstrating marked cytotoxicity against human leukemia cells. This research highlights the compound's potential in developing new therapeutic agents for cancer treatment S. Routier et al., 2006.
Electronic and Electrochemical Applications
Studies on this compound and its derivatives have also extended to electronic and electrochemical applications. For example, Chiu et al. (2012) investigated the electrochemical and spectral characterizations of 9-Phenylcarbazoles, noting their potential in developing materials for electronic devices due to their reversible oxidation and high thermal stability S. Chiu et al., 2012.
Electrochromic Polymers
Zhang et al. (2019) synthesized electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene, showing high coloration efficiency and stability. These polymers, derived from this compound monomers, demonstrate significant potential for use in smart windows and displays Yaxin Zhang et al., 2019.
Electrophosphorescent Diodes
Keruckas et al. (2014) synthesized derivatives of 3,6-bis(indol-1-yl)-9-phenylcarbazole for use in electrophosphorescent diodes, highlighting the potential of this compound derivatives in creating blue light-emitting diodes with high efficiency Jonas Keruckas et al., 2014.
Mechanism of Action
Target of Action
3-Bromo-9-phenylcarbazole is a chemical compound used as an intermediate in synthesizing organic compounds . It is primarily used in the manufacturing of OLED materials . .
Mode of Action
The mode of action of this compound is not well-studied. As an intermediate in the synthesis of organic compounds, it likely interacts with other molecules to form complex structures. In the context of OLED materials, these interactions could influence the electronic properties of the final product .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of complex organic structures .
Pharmacokinetics
It is slightly soluble in water , which could influence its bioavailability and distribution.
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of complex organic structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place away from sources of heat or ignition . It is also recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, indicating that its stability and action could be affected by exposure to air .
Safety and Hazards
3-Bromo-9-phenylcarbazole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and adequate ventilation is recommended .
Properties
IUPAC Name |
3-bromo-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBSCXXKQGDPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596708 | |
Record name | 3-Bromo-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153-85-1 | |
Record name | 3-Bromo-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What are the main applications of 3-Bromo-9-phenylcarbazole?
A1: this compound is not typically used directly in applications. Instead, it serves as a key intermediate in the synthesis of more complex molecules. [] These complex molecules, often incorporating the carbazole structure, are valuable in various fields, particularly as materials for OLEDs. []
Q2: What synthetic routes are commonly used to produce this compound?
A2: The provided research paper summarizes and compares different synthetic routes for this compound and its precursor, 9-phenylcarbazole. [] Researchers can compare these routes based on factors like yield, cost-effectiveness, and environmental impact to choose the most suitable method for their needs.
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